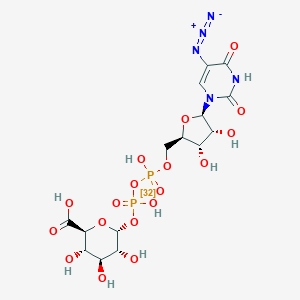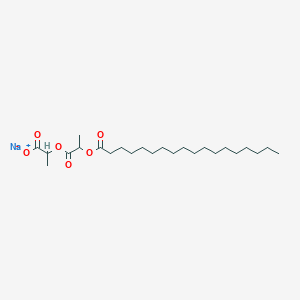
ステアロイル乳酸ナトリウム
説明
Sodium stearoyl-2-lactylate, also known as Sodium stearoyl-2-lactylate, is a useful research compound. Its molecular formula is C24H44NaO6 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium stearoyl-2-lactylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. soluble in ethanol. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium stearoyl-2-lactylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium stearoyl-2-lactylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
食品添加物
ステアロイル乳酸ナトリウム(SSL)は、食品添加物として広く使用されています。さまざまな食品製品の乳化剤および安定剤として使用されています . 欧州委員会の食品添加物および食品に添加される栄養源に関するパネル(ANS)は、食品添加物として使用した場合のSSLの安全性に関する科学的意見を表明しています .
加工食品中の乳化剤
SSLは、加工食品の混合許容範囲と体積を改善するために使用される汎用性の高い食品添加物です . これは、市販されている乳酸塩の一種です。 SSLは、無毒で生分解性があり、通常はバイオ再生可能な原料を使用して製造されています .
パン製品
SSLは、パン、パン、その他のパン製品で生地強化剤およびパンくず軟化剤として使用される汎用性の高い乳化剤です . そのイオン性と非極性のため、グルテンタンパク質と相互作用して凝集を促進することができます .
乳化の形成
ステアロイル乳酸ナトリウム(SSL)は、高い親水性・親油性バランスと二分子膜形成能により、油中水型乳化の生成に役立ちます . 酸化鉄ナノ粒子を機能化するために使用されています .
ペットフード
SSLは、焼き菓子やデザートからペットフードまで、さまざまな製品に使用されています . 安全で非常に効果的であるため、これらの用途に人気があります
作用機序
Target of Action
Sodium stearoyl-2-lactylate (SSL) primarily targets gluten proteins in food products . It interacts with these proteins, promoting their aggregation .
Mode of Action
SSL is a versatile emulsifier with both ionic and nonpolar properties . This allows it to interact with gluten proteins, promoting their aggregation . SSL’s ability to create and trap air bubbles also allows it to act as a foaming agent .
Biochemical Pathways
SSL is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis), and sodium hydroxide . It is produced by the esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is then neutralized into the sodium salt with sodium hydroxide .
Pharmacokinetics
and biodegradable. It is typically manufactured using biorenewable feedstocks , making it a sustainable choice for food production.
Result of Action
As a dough conditioner, SSL strengthens the gluten in bread, making it more extensible . This improves the dough’s ability to rise, increasing the volume of the finished product . SSL is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .
Action Environment
SSL is slightly hygroscopic, soluble in ethanol and in hot oil or fat, and dispersible in warm water . These properties make SSL an excellent emulsifier for fat-in-water emulsions and allow it to function as a humectant . Under strong acid or strong alkali conditions, ssl can easily hydrolyze .
生化学分析
Biochemical Properties
Sodium stearoyl-2-lactylate is known to interact with gluten proteins promoting their aggregation . Its nonpolar portion allows it to interact with the hydrophobic regions of starch to delay the onset of staling . It is also used as a whipping agent that produces fluffiness in artificial whipped cream, icings, and fillings .
Cellular Effects
In vitro studies have shown that Sodium stearoyl-2-lactylate can alter gut microbiota. It was found that 0.025% (w/v) of Sodium stearoyl-2-lactylate reduced the relative abundance of the bacterial class Clostridia and others . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures .
Molecular Mechanism
Sodium stearoyl-2-lactylate is synthesized from food-grade stearic acid (mostly from palm oil), lactic acid (from the fermentation of sugar beet or chemical synthesis) and sodium hydroxide . Its linear-shaped chemical structure gives it the capacity to access gelatinized amylose inner helix. Its lipophilic moiety binds to the interior of the helix and the hydrophilic side to water, hence retarding retrogradation .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium stearoyl-2-lactylate has been observed to alter gut microbiota over time . It significantly reduced concentrations of butyrate, and increased concentrations of propionate compared to control cultures . The presence of Sodium stearoyl-2-lactylate increased lipopolysaccharide, LPS and flagellin in cultured communities, thereby enhancing the proinflammatory potential of Sodium stearoyl-2-lactylate-selected bacterial communities .
Dosage Effects in Animal Models
In animal models, Sodium stearoyl-2-lactylate supplementation has been observed to improve growth performance. For example, in growing pigs, the addition of a low-net-energy diet with 0.05% Sodium stearoyl-2-lactylate as an emulsifier enhanced the body weight and daily gain with no adverse effects on nutrient digestibility .
Metabolic Pathways
It is known to interact with gluten proteins and starch, affecting their biochemical properties .
Transport and Distribution
特性
CAS番号 |
25383-99-7 |
|---|---|
分子式 |
C24H44NaO6 |
分子量 |
451.6 g/mol |
IUPAC名 |
sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |
InChIキー |
OXXZDFRVEHURLA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na] |
Key on ui other cas no. |
25383-99-7 |
物理的記述 |
White or slightly yellowish powder or brittle solid with a characteristic odou |
関連するCAS |
5793-94-2 (Parent) |
溶解性 |
Insoluble in water. Soluble in ethanol |
同義語 |
Stearolacs |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium stearoyl-2-lactylate function as an emulsifier in food applications?
A: Sodium stearoyl-2-lactylate acts as an emulsifier by interacting with both water and fat molecules. Its hydrophilic (water-loving) and lipophilic (fat-loving) components allow it to create a stable mixture, preventing separation and improving texture in baked goods [].
Q2: What are the specific effects of Sodium stearoyl-2-lactylate on dough properties and bread quality?
A: Sodium stearoyl-2-lactylate improves dough stability [, , ], enhances loaf volume [, ], and contributes to a softer crumb texture [, ] in bread. These effects are attributed to its interactions with gluten and starch within the dough matrix.
Q3: Does Sodium stearoyl-2-lactylate impact the shelf life of bakery products?
A: Sodium stearoyl-2-lactylate can contribute to a longer shelf life in bakery products like bread [] and chapatis [] by inhibiting staling. It achieves this by interacting with starch molecules, retarding their retrogradation and maintaining softness.
Q4: How does Sodium stearoyl-2-lactylate interact with other food additives, such as enzymes, in bakery products?
A: Sodium stearoyl-2-lactylate can work synergistically with enzymes like alpha-amylase to improve bread volume and crumb structure [, ]. This synergistic effect is likely due to the combined impact on starch functionality and dough properties.
Q5: Are there any applications of Sodium stearoyl-2-lactylate beyond traditional bakery products?
A: Sodium stearoyl-2-lactylate has been explored for its potential in improving the texture and stability of gluten-free cheese bread []. It's also used in confectionery coatings to create stable emulsions with desirable texture and melting properties [].
Q6: What is the molecular formula and weight of Sodium stearoyl-2-lactylate?
A6: The molecular formula of Sodium stearoyl-2-lactylate is C21H39NaO4, and its molecular weight is 382.52 g/mol.
Q7: Is there spectroscopic data available to characterize Sodium stearoyl-2-lactylate?
A7: While the provided research papers do not specify detailed spectroscopic data, standard analytical techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure.
Q8: How does Sodium stearoyl-2-lactylate perform under different processing conditions, such as high temperatures during baking?
A: Sodium stearoyl-2-lactylate is stable at high temperatures encountered during baking [, ] and retains its functionality, making it suitable for use in bakery products.
Q9: Are there any alternative emulsifiers with similar functionalities to Sodium stearoyl-2-lactylate in bakery applications?
A: Yes, alternative emulsifiers like DATEM, monoglycerides, and lecithin [, , ] offer comparable functionalities to Sodium stearoyl-2-lactylate in bakery applications. The choice of emulsifier often depends on the specific product requirements and desired characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


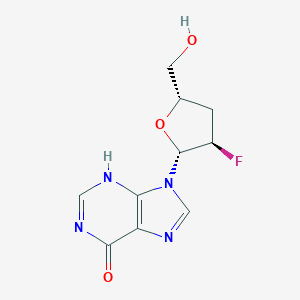



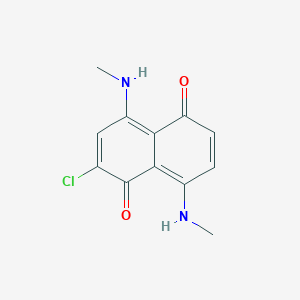
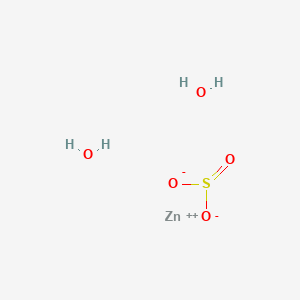
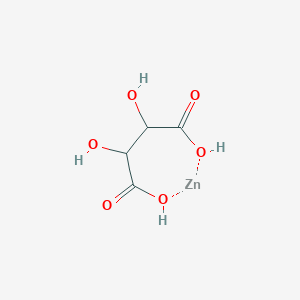

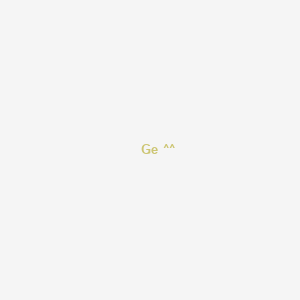



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
